4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring, which is a common motif in boron chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable diol. One common method is the reaction of 8-methyl-5,6,7,8-tetrahydronaphthalen-1-ylboronic acid with pinacol in the presence of a dehydrating agent such as toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boron atom in the dioxaborolane ring can undergo oxidation reactions, typically forming boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a borohydride or other reduced forms.
Substitution: The boron atom can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane is used as a building block for the formation of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology and Medicine
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane exerts its effects typically involves the interaction of the boron atom with other chemical species. The boron atom can form stable complexes with various ligands, facilitating reactions such as cross-coupling. The molecular targets and pathways involved would depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another common organoboron compound used in cross-coupling reactions.
Pinacolborane: A boron compound with a similar dioxaborolane ring structure.
Boronic esters: A broad class of compounds with similar reactivity.
Uniqueness
4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which combines a dioxaborolane ring with a tetrahydronaphthalenyl group. This unique structure can impart specific reactivity and stability, making it valuable in certain synthetic applications.
Properties
Molecular Formula |
C17H25BO2 |
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Molecular Weight |
272.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO2/c1-12-8-6-9-13-10-7-11-14(15(12)13)18-19-16(2,3)17(4,5)20-18/h7,10-12H,6,8-9H2,1-5H3 |
InChI Key |
SDPZRBJIDQZCBO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(CCCC3=CC=C2)C |
Origin of Product |
United States |
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